molecular formula C15H16N4O2 B11947282 4-(Dimethylamino)-2-methyl-4'-nitroazobenzene CAS No. 108124-94-3

4-(Dimethylamino)-2-methyl-4'-nitroazobenzene

Cat. No.: B11947282
CAS No.: 108124-94-3
M. Wt: 284.31 g/mol
InChI Key: QTEWRKZSKPOOQP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-2-methyl-4’-nitroazobenzene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and as intermediates in organic synthesis. This particular compound is known for its vibrant color and has been studied for its various chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Dimethylamino)-2-methyl-4’-nitroazobenzene typically involves the diazotization of 2-methyl-4-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process. Here is a general synthetic route:

    Diazotization: 2-methyl-4-nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with N,N-dimethylaniline in an alkaline medium to form 4-(Dimethylamino)-2-methyl-4’-nitroazobenzene.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-2-methyl-4’-nitroazobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, using oxidizing agents like potassium permanganate (KMnO4).

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially in the presence of strong electrophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C), or other reducing agents.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Reduction: 4-(Dimethylamino)-2-methyl-4’-aminoazobenzene.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-(Dimethylamino)-2-methyl-4’-nitroazobenzene has several scientific research applications:

    Chemistry: Used as a dye and pigment in various chemical processes. It serves as an intermediate in the synthesis of other complex organic compounds.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development and as a probe in biochemical assays.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-methyl-4’-nitroazobenzene involves its interaction with various molecular targets. The compound can undergo photochemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing changes in cellular functions. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Similar in structure but contains a carboxylic acid group instead of a nitro group.

    4-(Dimethylamino)cinnamaldehyde: Contains an aldehyde group and is used as a chromogenic reagent.

    4-Dimethylaminopyridine (DMAP): A pyridine derivative used as a nucleophilic catalyst in various organic reactions.

Uniqueness

4-(Dimethylamino)-2-methyl-4’-nitroazobenzene is unique due to its combination of a dimethylamino group, a nitro group, and an azo linkage. This combination imparts distinct chemical and physical properties, making it valuable in specific applications such as dyes and pigments. Its ability to undergo various chemical reactions also makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

108124-94-3

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

N,N,3-trimethyl-4-[(4-nitrophenyl)diazenyl]aniline

InChI

InChI=1S/C15H16N4O2/c1-11-10-14(18(2)3)8-9-15(11)17-16-12-4-6-13(7-5-12)19(20)21/h4-10H,1-3H3

InChI Key

QTEWRKZSKPOOQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)N=NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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